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molecular formula C11H11N3O2 B1404148 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1354411-11-2

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No. B1404148
M. Wt: 217.22 g/mol
InChI Key: GHLYNULNIVCKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200008B2

Procedure details

Diethyl 3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrazine-2,8-dicarboxylate (500 mg, 1.58 mmol) prepared in the Step 38-1-3 was suspended in ethanol (3.2 ml), and a 1 mol/L sodium hydroxide aqueous solution (1.6 ml) and then purified water (1.6 ml) were added thereto. The mixture was heated under reflux for 48 hours. After being allowed to cool, the mixture was neutralized with 3-N hydrochloric acid. The precipitate was separated by filtration and dried to give the title compound (230 mg, 67%) as a light-brown powder.
Name
Diethyl 3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrazine-2,8-dicarboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.2 mL
Type
solvent
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6](C(OCC)=O)[CH2:5][CH2:4][N:3]2[C:12]3[CH:18]=[CH:17][C:16]([C:19]([O:21]CC)=[O:20])=[CH:15][C:13]=3[N:14]=[C:2]12.[OH-].[Na+].O.Cl>C(O)C>[CH2:1]1[NH:6][CH2:5][CH2:4][N:3]2[C:12]3[CH:18]=[CH:17][C:16]([C:19]([OH:21])=[O:20])=[CH:15][C:13]=3[N:14]=[C:2]12 |f:1.2|

Inputs

Step One
Name
Diethyl 3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrazine-2,8-dicarboxylate
Quantity
500 mg
Type
reactant
Smiles
C1C=2N(CCN1C(=O)OCC)C1=C(N2)C=C(C=C1)C(=O)OCC
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.6 mL
Type
reactant
Smiles
O
Step Three
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3.2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1C=2N(CCN1)C1=C(N2)C=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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